molecular formula C17H18BrN5O3 B2395521 N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide CAS No. 922057-47-4

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide

Cat. No. B2395521
CAS RN: 922057-47-4
M. Wt: 420.267
InChI Key: GFGYSNVFTMPBDI-UHFFFAOYSA-N
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Description

“N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide” is a chemical compound . The exact properties and applications of this specific compound are not widely documented in the literature.

Scientific Research Applications

Antiviral Activity

Given the compound’s structure, it may exhibit antiviral properties. Researchers could investigate its effects against specific viruses, such as Newcastle disease virus. Previous studies have shown that compounds containing five-membered heteroaryl amines can display antiviral activity . Further exploration of this compound’s antiviral potential could lead to novel therapeutics.

Anti-Fibrotic Agents

Fibrosis, characterized by excessive collagen deposition, is a major concern in various diseases. Compounds that inhibit collagen synthesis or modulate fibrotic pathways are valuable. The compound’s structure suggests potential anti-fibrotic activity. Researchers could evaluate its effects on collagen production, perhaps using liver fibrosis models. Existing examples of anti-fibrotic agents include VEGFR-2 inhibitors, pyridine derivatives, and nicotinic acid .

Computational Modeling

Using computational methods (such as DFT), researchers can predict the compound’s properties, energetics, and reactivity. Modeling can guide further experiments and help identify potential binding partners.

Safety and Hazards

The safety and hazards associated with this compound are not documented in the available literature .

properties

IUPAC Name

N-[2-[5-[(4-bromophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN5O3/c1-26-10-15(24)19-6-7-23-16-14(8-21-23)17(25)22(11-20-16)9-12-2-4-13(18)5-3-12/h2-5,8,11H,6-7,9-10H2,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGYSNVFTMPBDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide

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